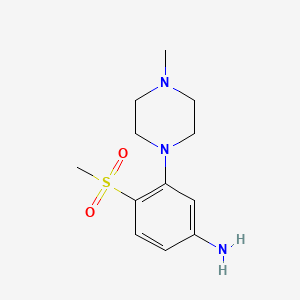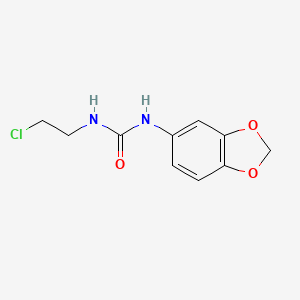
1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea
Vue d'ensemble
Description
1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea, more commonly referred to as BDCU, is a synthetic compound that has been developed for a variety of scientific applications. It has been used in a range of research fields, including chemical synthesis, biochemistry, and drug discovery. BDCU has the potential to be a powerful tool for scientists and researchers due to its unique structure and properties.
Applications De Recherche Scientifique
Synthesis and Derivative Compounds
- A study discussed the synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas, indicating the chemical versatility of similar compounds (Konovalova et al., 2020).
Anticancer Potential
- Some derivatives like 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and tested for their cytotoxicity on human adenocarcinoma cells, showing promise as potential anticancer agents (Gaudreault et al., 1988).
- Another study investigated the metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, a molecule similar to 1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea, in mice. This research provided insights into the pharmacokinetics of such compounds (Maurizis et al., 1998).
Antimicrobial and Antifungal Applications
- Certain 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives showed promising anti-microbial activity against various bacterial strains and moderate to good activity against fungal pathogens (Shankar et al., 2017).
Enzyme Modulation and Pharmacological Effects
- Compounds like 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, which share structural similarities with this compound, have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors and alleviate exercise-induced fatigue in mice (Fan et al., 2014).
Chemotherapy Drug Resistance
- A study investigated the lack of cross-resistance to a new cytotoxic arylchloroethyl urea in various drug-resistant tumor cells, suggesting the potential of these compounds in overcoming resistance to conventional anticancer drugs (C.-Gaudreault et al., 2004).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-chloroethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-3-4-12-10(14)13-7-1-2-8-9(5-7)16-6-15-8/h1-2,5H,3-4,6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFJOSDYSXVDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)
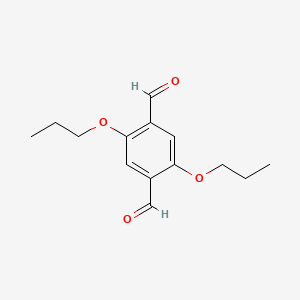

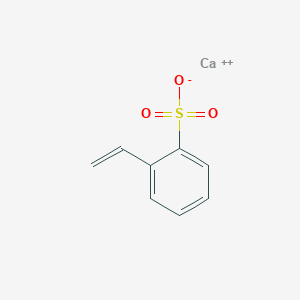
![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)

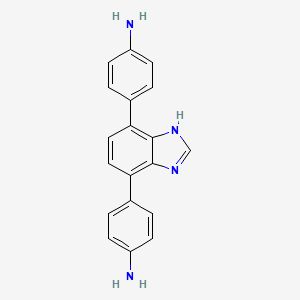
![(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid](/img/structure/B3069765.png)
![1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)](/img/structure/B3069772.png)
![[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B3069781.png)
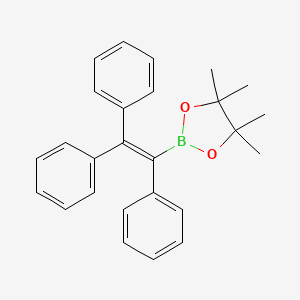
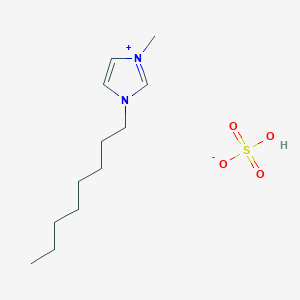
![1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine](/img/structure/B3069816.png)
